Aluminum dichloride hydroxide
Description
Structure
2D Structure
Properties
CAS No. |
14215-15-7 |
|---|---|
Molecular Formula |
AlCl2H2O |
Molecular Weight |
114.89 g/mol |
IUPAC Name |
aluminum;dichloride;hydroxide |
InChI |
InChI=1S/Al.2ClH.H2O/h;2*1H;1H2/q+3;;;/p-3 |
InChI Key |
IDOSCGGXFAKNLS-UHFFFAOYSA-K |
SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
Canonical SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms
Controlled Hydrolysis of Aluminum Salts
The controlled hydrolysis of aluminum salts, particularly aluminum chloride (AlCl₃), is a primary and extensively studied method for the synthesis of aluminum dichloride hydroxide (B78521) and other polyaluminum chlorides. This process involves the partial neutralization of an aluminum salt solution with a base to induce hydrolysis and subsequent polymerization of aluminum species.
When aluminum chloride is dissolved in water, the aluminum ion (Al³⁺) is hydrated to form the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺. This complex is acidic and undergoes hydrolysis, where a proton is released from a coordinated water molecule, leading to the formation of various monomeric and polymeric hydroxoaluminum species. wikipedia.orgunacademy.com The initial hydrolysis reaction can be represented as:
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺
AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl doubtnut.combrainly.com
By controlling the extent of this hydrolysis, for instance by limiting the amount of water or adding a base, the formation of intermediate species like aluminum dichloride hydroxide can be favored. The process is dynamic, with various aluminum species coexisting in equilibrium. nih.govresearchgate.net
The molar ratio of hydroxyl ions to aluminum ions (OH/Al), often referred to as basicity (B), is a critical parameter in the synthesis of polyaluminum chlorides. nih.gov This ratio dictates the degree of neutralization and significantly influences the distribution of different aluminum species in the final product. For the specific formation of this compound (Al(OH)Cl₂), the theoretical basicity is 1.0. However, in practice, a range of basicity values are used to produce PACs with varying properties.
Higher basicity values generally lead to the formation of larger, more complex polymeric aluminum species. researchgate.nettandfonline.com For instance, studies have shown that as the basicity increases, the content of highly effective polymeric species like Al₁₃ can be optimized. nih.gov The distribution of aluminum species (monomeric Alₐ, polymeric Alₑ, and colloidal Al𝒸) is directly affected by the basicity. tandfonline.com Research indicates that there is an optimal basicity value for maximizing the content of the desired polymeric species (Alₑ). nih.gov
Table 1: Effect of Basicity (OH/Al Ratio) on Aluminum Species Distribution in PAC Synthesis
| Basicity (B = OH/Al) | Monomeric Al (Alₐ) Content | Polymeric Al (Alₑ) Content | Colloidal Al (Al𝒸) Content | Predominant Formation |
| Low (< optimal B) | High | Increasing | Low | Formation of Alₑ |
| Optimal B | Moderate | Maximum | Moderate | Formation of Alₑ |
| High (> optimal B) | Low | Decreasing | High | Formation of Al𝒸 |
This table is a generalized representation based on findings from various studies. Actual percentages can vary based on other synthesis conditions. nih.govtandfonline.com
The pH of the solution plays a pivotal role in the hydrolysis and polymerization of aluminum ions. nih.govresearchgate.net The formation of different aluminum species is highly pH-dependent. At low pH values (around 4.0), monomeric and dimeric aluminum species are the predominant products of AlCl₃ hydrolysis. nih.govresearchgate.net As the pH increases, the hydrolysis and polymerization processes are accelerated.
At a pH of approximately 4.8, monomeric and dimeric species polymerize into small polymeric aluminum species (e.g., Al₃-Al₅). nih.govresearchgate.net
Around pH 5.0, these smaller polymers can aggregate to form medium-sized polymeric species (e.g., Al₆-Al₁₀). nih.govresearchgate.net
Further increases in pH can lead to the formation of larger polymeric species. nih.gov
However, if the pH becomes too high (e.g., above 5.8), metastable larger polymers can decompose back into smaller aluminum species and eventually form amorphous aluminum hydroxide (Al(OH)₃) precipitates as the pH approaches 6.4. nih.govresearchgate.net Therefore, careful control of pH is essential to synthesize and maintain the desired this compound and other polyaluminum species in solution. The crosslinking of some aluminum-based polymeric gels is also significantly affected by pH, with gelation being favored within a specific pH range. nih.gov
Table 2: Predominant Aluminum Species at Different pH Values during AlCl₃ Hydrolysis
| pH | Predominant Aluminum Species |
| 4.0 | Monomeric and dimeric species |
| 4.8 | Small polymeric species (Al₃-Al₅) |
| 5.0 | Medium polymeric species (Al₆-Al₁₀) |
| > 5.8 | Decomposition of larger polymers into smaller species |
| 6.4 | Amorphous Al(OH)₃ flocs |
This table is based on the findings reported in studies investigating the effect of pH on aluminum salt hydrolysis. nih.govresearchgate.net
Reaction of Aluminum Hydroxide with Hydrochloric Acid
Another synthetic route to this compound and other basic aluminum chlorides is the reaction of aluminum hydroxide with hydrochloric acid. askfilo.comgoogle.com This method involves the partial dissolution of aluminum hydroxide in hydrochloric acid. The stoichiometry of the reactants determines the composition of the final product. The balanced chemical equation for the complete neutralization reaction is:
Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O askfilo.comyoutube.comchemequations.com
To produce this compound, a substoichiometric amount of hydrochloric acid is used. For example:
Al(OH)₃ + 2HCl → Al(OH)Cl₂ + 2H₂O
This process is essentially the reverse of the complete hydrolysis of aluminum chloride. It is a neutralization reaction where the base, aluminum hydroxide, reacts with the acid, hydrochloric acid. youtube.com The reaction conditions, such as temperature and reactant concentrations, can be adjusted to control the degree of substitution of hydroxide ions by chloride ions, thereby yielding the desired basic aluminum chloride. google.com
Dissolution of Metallic Aluminum in Aluminum Chloride Solutions
Metallic aluminum can be dissolved in aluminum chloride solutions to produce polyaluminum chlorides. This method often involves the simultaneous addition of hydrochloric acid. wikipedia.org The reaction of metallic aluminum with hydrochloric acid produces aluminum chloride and hydrogen gas:
2Al + 6HCl → 2AlCl₃ + 3H₂ wikipedia.orgmelscience.com
The newly formed aluminum chloride, along with the existing AlCl₃ in the solution, can then undergo controlled hydrolysis. Alternatively, metallic aluminum can react in a solution containing both AlCl₃ and water. The presence of metallic aluminum can influence the hydrolysis and polymerization pathways, leading to the formation of various PAC species. This method is also used in the synthesis of other organometallic compounds where aluminum chloride is a catalyst. wikipedia.org
Mechanistic Pathways of Nucleation and Early-Stage Formation
The formation of this compound and other polyaluminum species from the hydrolysis of Al³⁺ ions is a complex process that involves several mechanistic steps, including nucleation and early-stage growth. The initial hydrolysis of the [Al(H₂O)₆]³⁺ ion leads to the formation of monomeric species like [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺.
These primary hydrolysis products can then undergo polymerization through a series of condensation reactions, forming dimers such as Al₂(OH)₂⁴⁺ and larger oligomers. acs.org The subsequent growth and arrangement of these oligomers are thought to follow different models. One proposed model is the "Core-links" model for the formation of general polymeric aluminum species from AlCl₃ solutions. nih.govresearchgate.net
The formation of the highly stable and effective Keggin-ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often denoted as Al₁₃), is a key aspect of PAC synthesis. acs.orgmdpi.com The formation of this species is favored under specific conditions of temperature, pH, and base addition rate. The proposed reaction pathways suggest that the distribution of various aluminum species is largely determined by the kinetics of the competing hydrolysis and polymerization reactions. acs.org The initial nucleation centers, formed from the primary hydrolysis products, grow into larger polymers, and the specific structure of these polymers, including the formation of species like Al₁₃, is crucial for the performance of the resulting PAC product.
Monomeric and Oligomeric Precursors
The formation of this compound begins with the hydrolysis of the hexaqua-aluminum ion, [Al(H₂O)₆]³⁺, which is formed when aluminum chloride is dissolved in water. This process involves the stepwise replacement of water molecules by hydroxyl groups as the pH of the solution increases. This initial hydrolysis leads to the formation of various monomeric and oligomeric aluminum species that act as precursors to larger polymeric structures.
The initial hydrolysis reactions can be represented as follows: [Al(H₂O)₆]³⁺ ⇌ [Al(OH)(H₂O)₅]²⁺ + H⁺ [Al(OH)(H₂O)₅]²⁺ ⇌ [Al(OH)₂(H₂O)₄]⁺ + H⁺
These monomeric species can then undergo condensation reactions to form dimers and other small oligomers. Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in identifying a variety of these early-stage complexes in aqueous solutions of aluminum chloride. nih.gov Competition between hydroxyl (OH⁻) and chloride (Cl⁻) ligands within the same aluminum core has been observed. nih.gov
Further polymerization leads to the formation of more complex structures. Among the most significant and well-studied oligomeric precursors is the ε-Al₁₃ Keggin polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺. rsc.org This cage-like structure is a predominant intermediate in the hydrolysis and polymerization of aluminum. rsc.org Its formation is a crucial step in the pathway from aqueous aluminum monomers to larger aluminum hydroxide precipitates. pnas.org Other identified polynuclear species include Al₂(OH)₂⁴⁺ and Al₃(OH)₄⁵⁺. mdpi.com The distribution of these various monomeric and oligomeric species is highly dependent on factors such as the Al³⁺ concentration, the OH/Al molar ratio, and the pH of the solution. researchgate.netmdpi.com
| Species Type | Chemical Formula | Significance |
|---|---|---|
| Monomer | [Al(H₂O)₆]³⁺ | Initial hydrated aluminum ion in solution. |
| Monomer | [Al(OH)(H₂O)₅]²⁺ | First hydrolysis product. |
| Monomer | [Al(OH)₂(H₂O)₄]⁺ | Second hydrolysis product. |
| Dimer | Al₂(OH)₂⁴⁺ | An early-stage polymeric species. mdpi.com |
| Trimer | Al₃(OH)₄⁵⁺ | A small, positively charged polymeric species. mdpi.com |
| Polycation | [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃ Keggin ion) | A highly stable and predominant intermediate in the formation of larger polymers. rsc.orgpnas.org |
Influence of Temperature and Aging on Formation Kinetics
Temperature has a direct effect on the rate of hydrolysis and polymerization reactions. Increasing the synthesis temperature generally accelerates the transformation of monomeric aluminum species into more complex polymeric forms. For instance, the formation of the Al₁₃ Keggin polycation is controlled by temperature. mdpi.com While the initial flocculation of aluminum hydroxide may be observed upon the addition of a base, heating the solution can lead to the dissolution of this floc as more stable polymeric species are formed. pnas.org Studies have shown that elevating the aging temperature can enhance the transformation rate of various aluminum species in solution. researchgate.net However, excessively high temperatures can lead to the formation of undesirable precipitates or the conversion to amorphous alumina-like nanoparticles. researchgate.net
Aging refers to the practice of allowing the hydrolyzed aluminum chloride solution to rest for a specific period. This process is crucial for the development and stabilization of the polymeric aluminum species. During aging, the initial distribution of monomeric and small oligomeric species gradually transforms into a more stable equilibrium of larger polycations. The duration of the aging period has a profound impact on the final composition of the product. For example, the synthesis of the Al₁₃ Keggin ion can require an aging period of 24 hours at 60°C, while at room temperature, this process may take up to six days. mdpi.com The approach to equilibrium in aqueous aluminum solutions can be very slow, sometimes taking years, and is dependent on the OH:Al ratio and the initial mixing time. usgs.gov Insufficient aging can result in a product with a lower concentration of stable polymeric species and consequently, reduced performance.
| Parameter | Effect on Formation Kinetics | Observed Phenomena |
|---|---|---|
| Temperature | Accelerates hydrolysis and polymerization reactions. | - Enhanced transformation rate of Al species. researchgate.net |
| Aging | Allows for the gradual transformation and stabilization of polymeric species. | - Crucial for the development of stable polycations. mdpi.com |
Speciation and Solution Phase Chemistry of Aluminum Dichloride Hydroxide
Aqueous Equilibrium and Hydrolytic Species Distribution
In aqueous solution, the aluminum cation, typically present as the hexaaqua complex [Al(H₂O)₆]³⁺, is acidic and undergoes progressive hydrolysis. wikipedia.org This process involves the donation of protons from coordinated water molecules, leading to the formation of a series of hydroxo-aluminum species. wikipedia.org This hydrolytic behavior is fundamental to understanding the speciation of aluminum dichloride hydroxide (B78521) in solution. The equilibrium shifts from simple hydrated ions at low pH to complex polymers and eventually to aluminum hydroxide precipitates as the pH increases. wikipedia.orgresearchgate.net
At low aluminum concentrations and acidic pH levels (typically below 6), the primary species in solution are mononuclear. researchgate.net These are single aluminum ions complexed with varying numbers of hydroxide and water ligands. The formation of these species represents the initial steps of hydrolysis. wikipedia.orgquora.com
The principal mononuclear species include:
[Al(H₂O)₆]³⁺ : The hexaaqua aluminum ion, which is the dominant species in highly acidic conditions.
[Al(OH)(H₂O)₅]²⁺ : The first hydrolysis product, formed as the pH begins to rise. researchgate.netusgs.gov
[Al(OH)₂(H₂O)₄]⁺ : The second hydrolysis product, which becomes more significant with a further increase in pH. researchgate.netusgs.gov
Al(OH)₃(H₂O)₃ : A neutral, sparingly soluble species that corresponds to the minimum aqueous solubility of aluminum, typically around pH 6.2. researchgate.net
[Al(OH)₄]⁻ : The aluminate anion, which is the predominant species in alkaline conditions (pH > 7), leading to increased aluminum solubility. researchgate.netquora.com
The relative distribution of these mononuclear species is highly dependent on the pH of the solution. researchgate.net
| pH Range | Predominant Mononuclear Species |
|---|---|
| < 4.0 | [Al(H₂O)₆]³⁺ |
| 4.0 - 5.5 | [Al(OH)(H₂O)₅]²⁺ |
| 5.5 - 6.2 | [Al(OH)₂(H₂O)₄]⁺ |
| ~ 6.2 | Al(OH)₃ (precipitate) |
| > 7.0 | [Al(OH)₄]⁻ |
As the aluminum concentration and OH/Al ratio increase, mononuclear species begin to polymerize, forming more complex polynuclear ions. These species are characterized by Al-O-Al or Al-OH-Al bridges. The formation of these polymers is a key feature of polyaluminum chloride solutions and is crucial to their applications.
The initial stages of polymerization involve the formation of small, low-molecular-weight oligomers. Monomeric units coalesce by sharing hydroxide ions and eliminating water molecules. usgs.gov
Dimeric Species : The simplest polymer is the dimer, [Al₂(OH)₂(H₂O)₈]⁴⁺, which is formed by the joining of two mononuclear units. usgs.govmdpi.com This species involves two aluminum atoms linked by a double hydroxide bridge. researchgate.net
Trimeric Species : Further polymerization can lead to the formation of trimers, such as [Al₃(OH)₄]⁵⁺. researchgate.netmdpi.com This species is often considered a key intermediate in the pathway toward larger polycations. Potentiometric data suggest that under certain experimental conditions, the [Al₃(OH)₄]⁵⁺ species is a significant component of the hydrolytic system. mdpi.com
These smaller polymers are generally considered metastable intermediates that can further aggregate into larger, more stable structures. researchgate.net
Among the most significant and stable polynuclear species formed during aluminum hydrolysis is the tridecameric aluminum polycation, commonly known as Al₁₃. ciac.jl.cnpnas.org This species has a well-defined structure known as the Keggin structure. pnas.orgwikipedia.org
The Al₁₃ ion, with the formula [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, consists of a central, tetrahedrally coordinated aluminum atom (AlO₄) surrounded by 12 octahedrally coordinated aluminum atoms (AlO₆). pnas.orgwikipedia.orguni-muenchen.de The 12 outer octahedra are arranged in four trimeric groups. pnas.orguni-muenchen.de
Several isomers of the Al₁₃ Keggin ion exist, with the ε-Al₁₃ and δ-Al₁₃ being prominent. acs.orgresearchgate.net The ε-Al₁₃ isomer is often the initial form synthesized and can transform into other isomers or larger clusters upon aging or thermal treatment. acs.org The Al₁₃ polycation is a dominant species in partially neutralized aluminum solutions and is recognized by a sharp resonance peak at 62.5 ppm in ²⁷Al NMR spectra. uni-muenchen.denih.gov Its high positive charge and stability make it a critical component in many applications of PACs. ciac.jl.cn
Under specific conditions, such as thermal treatment or prolonged aging of Al₁₃-rich solutions, even larger polyoxocations can form. researchgate.net The most well-characterized of these is the Al₃₀ polycation. ciac.jl.cnresearchgate.net
First identified by Rowsell and Nazar, the Al₃₀-mer has the formula [Al₃₀O₈(OH)₅₆(H₂O)₂₄]¹⁸⁺. researchgate.netresearchgate.net Its structure can be described as two δ-Keggin Al₁₃ units linked by a ring of four aluminum octahedra. researchgate.net This giant polycation carries a high positive charge (+18) and has a particle size of approximately 2 nm. researchgate.net The Al₃₀ species is noted for its high stability and is considered the polycation with the highest degree of polymerization among currently known aluminum species. researchgate.netresearchgate.net
Polynuclear Aluminum Hydroxo-Chloride Species
Models for Hydrolysis and Polymerization
To explain the complex processes of aluminum hydrolysis and the formation of various polymeric species, several conceptual models have been developed. These models aim to describe the transformation pathways from simple monomers to large polymers and eventually to solid precipitates.
Two primary models are often cited:
The "Core-links" Model : This model, also referred to as the "gibbsite fragment" model, proposes that polymerization occurs through the aggregation of monomeric species into hexameric rings (Al₆(OH)₁₂(H₂O)₁₂)⁶⁺. researchgate.net These rings then coalesce to form larger sheet-like structures that are essentially fragments of the crystal structure of gibbsite (a form of Al(OH)₃). researchgate.net This model is considered particularly useful for explaining the formation of aluminum hydroxide precipitates under conditions of spontaneous hydrolysis at near-neutral pH. researchgate.netresearchgate.net
The "Cage-like" Keggin-Al₁₃ Model : This model focuses on the formation of the highly stable Al₁₃ Keggin ion as a key intermediate. researchgate.net It suggests that under conditions of forced hydrolysis (e.g., rapid base addition), smaller oligomers assemble into the cage-like structure of Al₁₃. researchgate.netresearchgate.net This polycation can then serve as a building block for larger polymers like Al₃₀ or can slowly convert to crystalline aluminum hydroxide. The formation of the central tetrahedral AlO₄ unit is a key step in this pathway. researchgate.net
Initially viewed as contradictory, these two models are now generally considered complementary, each applicable under different sets of conditions. researchgate.net The "Cage-like" model is more relevant for describing the species in acidic, partially neutralized PAC solutions, while the "Core-links" model better describes the processes leading to precipitation closer to neutral pH. researchgate.netresearchgate.net A "continuous" model has also been proposed to unite these frameworks, suggesting a continuous change from monomers to large polymers that can self-assemble into more stable species like Al₁₃ upon aging. researchgate.net
"Core + Link" Model
The "Core + Link" model is particularly suited for explaining the formation of aluminum species under conditions of moderate base injection. nih.gov This model proposes a continuous polymerization process where monomeric aluminum species aggregate to form larger polymers. The fundamental units in this model are often described as hexameric rings of aluminum hydroxide, which can coalesce to form larger structures. atamanchemicals.com This model suggests a gradual growth of polymers, with the structure of the polymeric species in solution resembling fragments of solid aluminum hydroxide. atamanchemicals.com
"Cage-like" Keggin Model
In contrast, the "Cage-like" Keggin model posits that hydrolyzed aluminum solutions are composed of a discrete set of species: monomers, dimers, the tridecameric polycation known as the Keggin ion (Al13), and other larger polymers. nih.govresearchgate.net The Al13 polycation, with the formula [AlO4Al12(OH)24(H2O)12]7+, is a key feature of this model. canada.ca It consists of a central tetrahedral AlO4 core surrounded by 12 octahedrally coordinated aluminum atoms. canada.caresearchgate.net The formation of this stable cage-like structure is a critical step in the polymerization process under certain conditions. The model suggests that these discrete species can transform directly from one to another. researchgate.net
Influence of Solution Parameters on Speciation and Stability
The distribution and stability of aluminum species in solution are highly sensitive to several key parameters, including pH, total aluminum concentration, the nature of counterions, and the aging of the solution.
Effect of pH and Aluminum Concentration
The pH of the solution is a primary determinant of aluminum speciation. researchgate.net At low pH values (below 6), dissolved aluminum is predominantly in the form of the free Al3+ ion. As the pH increases, hydrolysis occurs, leading to the formation of various hydroxide complexes such as Al(OH)2+ and Al(OH)2+. canada.ca The solubility of aluminum is at its minimum in the circumneutral pH range of 6 to 8. canada.ca
The total aluminum concentration also plays a crucial role. Higher aluminum concentrations can favor the formation of polymeric species. For instance, in the preparation of polyaluminum chloride (PACl), the distribution of different aluminum species, often categorized as Ala (monomeric), Alb (polymeric), and Alc (colloidal/precipitates), is highly dependent on both the basicity (OH/Al ratio) and the total aluminum concentration. researchgate.net Research has shown that it is possible to produce tailor-made PACl solutions with specific distributions of these species, with Ala ranging from 22-51%, Alb from 4-51%, and Alc from 0.5-74% under controlled conditions. researchgate.net
Below is a table summarizing the general effect of pH on the dominant aluminum species in an aqueous solution.
| pH Range | Dominant Aluminum Species |
| < 6.0 | Al3+ (free ion) and monomeric hydroxides (e.g., Al(OH)2+) |
| 6.0 - 8.0 | Insoluble aluminum hydroxide polymers and precipitates |
| > 8.0 | Al(OH)4- (aluminate anion) |
This table presents a generalized summary of aluminum speciation based on pH. The exact distribution can vary with aluminum concentration and the presence of other ions.
Another study using 27Al NMR spectroscopy to analyze an electrochemically prepared polyaluminum chloride solution provided the following quantitative distribution of aluminum species: aidic.it
| Aluminum Species | Percentage of Total Aluminum |
| Monomeric and dimeric aluminum (Alm) | 46.94% |
| Polymeric Al13 | 22.26% |
| Undetectable larger polymers/solids (Alu) | 30.80% |
This data is specific to the conditions of the electrochemical synthesis and analysis method used in the cited study. aidic.it
Impact of Chloride Anions and Other Counterions
The type of counterion present in the solution can significantly influence the hydrolysis and polymerization of aluminum. While chloride is the primary anion in aluminum dichloride hydroxide, the presence of other anions, such as sulfate (B86663), can alter the speciation.
Sulfate ions have been shown to interact differently with various aluminum species compared to chloride ions. researchgate.net For instance, sulfate can form soluble complexes with monomeric aluminum (Ala), undergo slow crystallization with oligomers and polymers (Alb), and quickly form precipitates with colloidal species (Alc). researchgate.net This differential reactivity can be exploited for the separation and purification of specific polymeric aluminum species. nih.gov In contrast, chloride ions are generally considered to have a lesser complexing effect. biotechrep.ir
Aging Effects on Species Transformation and Structural Reorganization
Aqueous solutions of this compound are often not in a state of equilibrium and undergo changes over time, a process referred to as aging. During aging, the distribution of aluminum species can shift, leading to structural reorganization. nih.gov
Metastable polymeric species formed during the initial hydrolysis and polymerization can transform into more stable forms over time. For example, in polyaluminum chloride solutions, both monomeric (Ala) and polymeric (Alb) species can gradually convert into colloidal aluminum (Alc) and eventually precipitate as aluminum hydroxide over a period of several months. researchgate.net This transformation is influenced by factors such as the initial basicity and concentration of the solution. The aging process can be detrimental to the quality of some polyaluminum chloride products, as it can lead to a reduction in the degree of polymerization, transforming high-molecular-weight species into less effective low-molecular-weight forms. researchgate.net
Structural Analysis and Characterization
Molecular and Polymeric Structures
Aluminum dichloride hydroxide (B78521) exists as a polymeric complex, often represented by the general formula [Al₂(OH)ₙCl₆₋ₙ]ₘ. p-a-c.irmdpi.com The structure arises from the hydrolysis and polymerization of aluminum ions in an aqueous solution, leading to complex arrangements where aluminum centers are linked by bridging ligands.
The coordination geometry of the aluminum ion is a cornerstone of the compound's structure. Aluminum typically exhibits two primary coordination numbers in these structures: six (octahedral) and four (tetrahedral).
Octahedral Coordination: The six-coordinate aluminum ion, located at the center of an octahedron formed by water molecules or hydroxide ions, is the fundamental structural unit in aluminum hydroxide polymers. usgs.gov In aqueous solutions, the hydrated Al³⁺ ion forms a stable octahedral complex, [Al(H₂O)₆]³⁺, which serves as the precursor to hydrolysis and polymerization. icmp.lviv.uawikipedia.org Solid aluminum chloride (AlCl₃) also features aluminum centers with octahedral coordination geometry within a layered structure. wikipedia.orgquora.com Many complex aluminum hydroxide clusters and salts that have been characterized by X-ray crystallography show aluminum exclusively in an octahedral environment, linked by hydroxyl bridges. diva-portal.orgacs.org
Tetrahedral Coordination: While octahedral coordination is prevalent, four-coordinate tetrahedral aluminum is also a key component, particularly in highly hydrolyzed and polymerized species. The well-known Keggin-type polyaluminum cation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), is a cornerstone of polyaluminum chloride chemistry and contains a central, tetrahedrally coordinated aluminum atom surrounded by 12 octahedrally coordinated aluminum atoms. p-a-c.irmdpi.comatamankimya.com The transformation from a dimeric Al₂Cl₆ structure with tetracoordinate aluminum in the liquid state to a polymeric layered structure with octahedral aluminum in the solid state highlights this geometric flexibility. wikipedia.orgwikipedia.org Some complex aluminate structures may also feature aluminum in both octahedral and tetrahedral environments. acs.org
Polymerization of aluminum centers is achieved through the formation of bridges by hydroxyl (OH⁻) and, to a lesser extent, chloride (Cl⁻) ligands.
Hydroxyl Bridges: The primary mechanism for forming polyaluminum species is olation, a process where hydroxyl groups bridge two or more aluminum centers. acs.org These µ-OH bridges are the backbone of the polymeric structure. In the initial stages of polymerization, dimers like [Al₂(OH)₂(H₂O)₈]⁴⁺ are formed. d-nb.info As hydrolysis proceeds, these grow into larger polymers and complex clusters, such as the Al₁₃ Keggin ion, where aluminum octahedra are extensively linked by bridging hydroxyl groups. mdpi.comacs.org The fundamental structural unit of aluminum hydroxide polymers is the six-coordinated aluminum ion at the center of an octahedron of water molecules or OH⁻ ions. usgs.gov
Chloride Ligands: While hydroxyl groups are the primary bridging ligands, chloride ions act mainly as counterions to balance the positive charge of the polycationic aluminum complexes. wikipedia.org However, in certain structural arrangements, particularly in dimers like Al₂Cl₆ found in the liquid/vapor phase of aluminum trichloride, chloride ions themselves act as bridging ligands. acs.org In the context of aluminum dichloride hydroxide, the chloride ligands are generally terminal, bound to a single aluminum atom, or exist as free ions within the structure, while the polymeric network is held together by the more stable hydroxyl bridges.
In aqueous environments, the aluminum ion and its polymeric complexes are surrounded by structured layers of water molecules known as hydration shells.
First Hydration Shell: The Al³⁺ ion is characterized by a very stable, octahedrally coordinated first hydration shell containing six water molecules, denoted as [Al(H₂O)₆]³⁺. icmp.lviv.uawikipedia.orgnih.gov First-principles simulations and X-ray data confirm this arrangement, with a well-defined Al-O bond length. nih.govaip.org This primary shell is exceptionally stable, and the exchange of water molecules between this shell and the bulk solution is very slow. nih.gov
Second Hydration Shell: Beyond the primary shell, a more loosely bound and dynamic second hydration shell exists. Simulations and experimental data suggest this second shell contains approximately 12 water molecules. nih.govaip.orgresearchgate.net These water molecules are hydrogen-bonded to the water molecules of the first shell. aip.orgresearchgate.net The residence time of water molecules in this second shell is on the order of picoseconds, indicating a much faster exchange rate compared to the first shell. nih.govnih.gov The structure of water in this second shell is more ordered than bulk water but less rigid than the first shell, with its density being significantly higher than that of bulk water. nih.gov Beyond this second shell, the water structure largely returns to the normal tetrahedral hydrogen-bonding network of bulk water. nih.govaip.org
Layered Structures and Intercalation Phenomena
A defining characteristic of many aluminum hydroxide compounds is their tendency to form layered structures. These layers can host other ions and molecules in a process known as intercalation.
The structure of aluminum hydroxide itself, in its gibbsite modification, consists of two-dimensional layers of edge-sharing Al(OH)₆ octahedra, with the layers held together by hydrogen bonds. sibran.ruusda.gov This layered arrangement is also a feature of solid aluminum trichloride. wikipedia.orgwikipedia.org
This layered architecture is the basis for Lithium-Aluminum Layered Double Hydroxide Chlorides (LDH), which are used for selective lithium extraction. ornl.govacs.orgacs.org In these materials, a layered gibbsite-like structure of aluminum hydroxide forms the host matrix. Anions (such as chloride) and cations (such as lithium) are inserted, or intercalated, into the interlayer space between the aluminum hydroxide sheets. sibran.ruresearchgate.net
The process is often reversible, allowing for the de-intercalation of the guest ions. acs.org The distance between the layers can be varied by changing the size of the intercalated anion. sibran.ru Studies have shown that the intercalation of lithium ions can destabilize the structure, though this can be improved by doping the aluminum hydroxide layers with other metals like iron. ornl.gov The exchange of interlayer chloride anions with other anions, such as dicarboxylates, has also been studied, revealing that these exchange processes can be endothermic. rsc.org
Theoretical and Computational Investigations
Quantum Chemical Approaches (HF, DFT, MP2)
Static quantum chemical calculations, utilizing methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), are fundamental for investigating the electronic structure and energetics of aluminum complexes. researchgate.netacs.org These methods have been applied to various aluminum (chloro)hydroxide species to predict their geometries and reaction pathways. oulu.firesearchgate.netacs.org
Quantum chemical methods are employed to determine the stable geometries and electronic properties of aluminum-containing molecules. Static DFT calculations, often combined with a conductor-like screening model (COSMO) to simulate a solvent environment, have been used to investigate hundreds of planar and cyclic configurations of dimeric, trimeric, tetrameric, and pentameric aluminum (chloro)hydroxides. oulu.fi Such studies help in understanding the structural characteristics of hydrolysis products. oulu.fi
For instance, DFT calculations have been used to correlate experimental Nuclear Magnetic Resonance (NMR) data with the intrinsic acid strength of solid acid catalysts, including species such as AlCl2–OH–Si. scribd.com Static methods like HF, DFT, and MP2 generally predict similar structures and energies for aluminum hydroxide (B78521) conformations. researchgate.netacs.org However, modeling hydrogen bonds with implicit solvent models can be challenging, sometimes leading to geometries that differ from those averaged from more dynamic simulations. researchgate.netacs.org For example, static methods tend to favor the formation of only acceptor hydrogen bonds to the hydroxy groups. researchgate.netacs.org More advanced calculations at the MP2/6-311++G(2d,2p) level under implicit solvation have been used to determine the structure of larger polynuclear species like Al₃(OH)₄⁵⁺, revealing that each aluminum atom is bound to two hydroxide anions. mdpi.com
Table 1: Overview of Quantum Chemical Methods and Their Applications
| Computational Method | System Studied | Key Area of Investigation | Reference |
|---|---|---|---|
| DFT with COSMO | Dimeric, trimeric, tetrameric, and pentameric aluminum (chloro)hydroxides | Structural analysis and energetics in simulated liquid phase | oulu.firesearchgate.net |
| HF, DFT, MP2 | Aluminum hydroxide monomers (e.g., Al(OH)₃·H₂O, Al(OH)₄⁻) | Geometry optimization and energetic predictions | researchgate.netacs.org |
| MP2 | Polynuclear aluminum species (e.g., Al₃(OH)₄⁵⁺) | Determination of microscopic structures | mdpi.com |
| DFT | Adsorbed probe molecules on acid sites (e.g., AlCl₂–OH–Si) | Correlation of NMR shifts with electronic structure and acid strength | scribd.com |
Understanding the energy changes during hydrolysis and polymerization is crucial for predicting the stability and formation of various aluminum species in solution. DFT calculations combined with the COSMO solvation model have been used to determine the free energy differences for reactions observed in molecular dynamics simulations, providing insight into the aquatic chemistry of aluminum (chloro)hydroxides. researchgate.netacs.org
The initial stages of Al³⁺ hydrolysis are known to form mononuclear hydroxo species, which then condense to create polynuclear complexes with hydroxo bridges between metal centers. mdpi.com Computational studies have investigated the energetics of these processes. For example, constrained molecular dynamics were used to determine the activation energy barriers for the dissociation of chlorine atoms from a cationic aluminum(chloro)hydroxide dimer. researchgate.netacs.org These calculations revealed two distinct barriers for the removal of the chlorine atoms. researchgate.netacs.org
Table 2: Calculated Activation Energy for Chlorine Dissociation from a Dimeric Aluminum(chloro)hydroxide
| Dissociation Step | Activation Energy Barrier (kJ mol⁻¹) | Reference |
|---|---|---|
| First Chlorine Atom | 14 ± 3 | researchgate.netacs.org |
| Second Chlorine Atom | 40 ± 5 | researchgate.netacs.org |
Molecular Dynamics Simulations (Car-Parrinello MD)
Ab initio molecular dynamics (AIMD), particularly the Car-Parrinello molecular dynamics (CPMD) method, allows for the study of the dynamic evolution of chemical systems, including bond-breaking and formation in an explicit solvent environment. oulu.fiaip.orgnih.gov This approach has been invaluable for exploring the behavior of aluminum complexes in water.
CPMD simulations provide a detailed picture of how aluminum species interact with surrounding water molecules. Studies on dimeric and pentameric aluminum (chloro)hydroxides in aqueous environments have revealed spontaneous associative hydration reactions occurring in the primary hydration shell of the complexes. oulu.fi These simulations show that aluminum in certain (chloro)hydroxide dimers prefers to be five-fold coordinated in aquatic environments. researchgate.netacs.org The solvation structure is key to understanding the reactivity and stability of these species. oulu.fi For instance, CPMD has been used to study the solvation of aluminum hydroxide, showing that the hydroxy groups have a total coordination number of 8-9 with surrounding water, while the ligand water forms strong donor hydrogen bonds. researchgate.netacs.org
Proton transfer is a fundamental process in the hydrolysis of aluminum ions. AIMD simulations are uniquely suited to capture these reactive events. nih.govsci-hub.se Simulations of the hydrolysis process of Al(H₂O)₆³⁺ have shown that the reaction involves the formation of "water wires" that facilitate concerted proton transfers. nih.gov CPMD simulations of aluminum hydroxide in water have also observed deprotonation/protonation events, indicating that both protonated and deprotonated species are accessible at room temperature. researchgate.netacs.org This dynamic proton exchange is critical to the interconversion of different aluminum hydroxo species in solution. nih.gov
The stability of the various polymeric aluminum species that form during hydrolysis determines their prevalence and impact in applications like water treatment. mdpi.com CPMD simulations have been employed to assess the stability of these polymers in aqueous solutions. oulu.fi Simulations have shown that dimeric aluminum chlorohydrates are stable in liquid conditions. oulu.fi In contrast, larger pentameric aluminum complexes were found to undergo significant topological changes during simulations, indicating lower stability or a tendency to rearrange in aqueous environments. oulu.fi This highlights the dynamic nature of these polymeric clusters and the importance of computational methods in tracking their structural evolution over time.
Predictive Modeling of Reaction Pathways and Intermediates
Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of aluminum compounds in aqueous environments. For aluminum dichloride hydroxide and related species, predictive modeling helps to map out the intricate pathways of hydrolysis and polymerization, identifying key intermediates that are often transient and difficult to detect experimentally.
Computational studies, particularly those employing Car-Parrinello molecular dynamics (CPMD) and density functional theory (DFT), have been instrumental in investigating the behavior of aluminum chlorohydrates in water. researchgate.netacs.orgnih.gov These methods allow for the determination of stability, reactivity, and the acidic nature of these compounds. researchgate.netnih.gov A significant focus of this research has been the hydrolysis and polymerization of the Al³⁺ ion, which is considered a complex network of consecutive and parallel reactions. acs.org
A plausible reaction pathway begins with the hydrolysis of Al³⁺ to produce mononuclear species such as Al(OH)²⁺. acs.org This intermediate can then undergo further hydrolysis or participate in polymerization reactions to form dimers and higher polymeric species. acs.orgd-nb.info Computational models have identified potential polynuclear intermediates, including Al₂(OH)₃³⁺ and Al₃(OH)₄⁵⁺, which continue to hydrolyze and polymerize. acs.org
A critical aspect of modeling these reactions is determining the energy barriers for specific steps. For instance, constrained molecular dynamics simulations have been used to calculate the activation energy barriers for the dissociation of chlorine atoms from an aluminum chlorohydrate structure in an aquatic environment. researchgate.netacs.orgnih.gov These calculations provide quantitative insight into the reactivity and stability of the chloro-ligand bond.
| Reaction Step | Activation Energy Barrier (kJ/mol) | Computational Method |
| First Chlorine Dissociation | 14 ± 3 | Constrained Molecular Dynamics |
| Second Chlorine Dissociation | 40 ± 5 | Constrained Molecular Dynamics |
Data sourced from computational studies on aluminum (chloro)hydroxide hydrolysis. researchgate.netacs.orgnih.gov
These predictive models suggest that the distribution of different aluminum species is primarily governed by reaction kinetics. acs.org By understanding these pathways and the associated energy landscapes, it is possible to predict how changes in conditions, such as pH and reactant concentrations, will influence the formation of specific aluminum hydroxide complexes. acs.orgd-nb.info
Correlation between Computational Models and Experimental Observations
A key measure of the validity and utility of theoretical models is their correlation with experimental data. For this compound and related aluminum species, computational predictions have shown strong agreement with experimental observations, providing a more complete understanding of their chemistry.
One of the fundamental properties predicted by computational models is the coordination environment of the aluminum atom. DFT studies have suggested that in aqueous solutions, aluminum in chlorohydrate species prefers to be five-fold coordinated. researchgate.netacs.orgnih.gov This prediction aligns well with experimental data from ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between 4-, 5-, and 6-coordinated aluminum environments in both solutions and solid phases. d-nb.info For example, NMR studies of aluminum chloride hydroxide (ACH) gels have identified and quantified the relative amounts of these different coordination states, confirming the presence of multiple complex structures predicted by models. d-nb.info
Furthermore, mathematical models have been developed to predict the outcome of synthesis processes. For instance, a model for the production of aluminum hydroxychloride (Al(OH)Cl₂) from the reaction of aluminum hydroxide and hydrochloric acid successfully predicted the composition of the final product based on factors like temperature and reaction time. rudmet.ru The model showed that at 180°C, a product with an atomic ratio of aluminum to chlorine of 0.5 could be obtained, which was validated by experimental results. rudmet.ru This demonstrates a direct correlation between a predictive model and laboratory synthesis.
The correlation also extends to reaction energetics. DFT calculations combined with a conductor-like screening model (COSMO) have been used to determine the free energy differences for hydrolysis and dissociation reactions identified in molecular dynamics simulations. researchgate.netacs.orgnih.gov These calculated energy values provide a theoretical basis for the reaction tendencies observed experimentally, such as the transformation of amorphous aluminum hydroxide precursors into crystalline α-Al₂O₃ at lower temperatures when certain polymerized AlO₆ units are pre-formed, as suggested by NMR analysis. d-nb.info
| Computational Prediction | Supporting Experimental Observation |
| Aluminum prefers five-fold coordination in aqueous chlorohydrate species. researchgate.netacs.orgnih.gov | ²⁷Al NMR spectroscopy identifies various coordination states, including 5-coordinated Al, in aluminum chloride hydroxide gels. d-nb.info |
| Mathematical models predict the Al:Cl ratio in Al(OH)Cl₂ synthesis based on temperature and duration. rudmet.ru | Experimental synthesis confirms the predicted product composition under specific reaction conditions. rudmet.ru |
| Calculated activation energies for chlorine dissociation from chlorohydrate complexes. researchgate.netacs.orgnih.gov | The relative stability and reactivity of different aluminum species observed in solution studies are consistent with the calculated energy barriers. acs.org |
| Formation of polynuclear hydroxo complexes (e.g., Al₃(OH)₄⁵⁺) as reaction intermediates. acs.org | Potentiometric studies and ²⁷Al NMR confirm the presence of polynuclear aluminum species in partially neutralized AlCl₃ solutions. d-nb.infodiva-portal.org |
This synergy between computational modeling and experimental validation is crucial for advancing the fundamental understanding of aluminum chemistry and for optimizing processes where these compounds are utilized. rudmet.ru
Advanced Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the non-destructive analysis of aluminum-containing species. Both solution-state and solid-state NMR techniques are employed to elucidate the structure and dynamics of aluminum dichloride hydroxide (B78521) and its related oligomers.
Solution-state 27Al NMR spectroscopy is instrumental in identifying and quantifying the different aluminum species present in aqueous solutions of partially neutralized aluminum chloride. The chemical shift of the 27Al nucleus is highly sensitive to its coordination environment, allowing for the differentiation of monomeric, dimeric, and polymeric aluminum complexes. mdpi.com The hexa-coordinated aluminum cations are typically shielded and resonate at higher fields (from -30 to 30 ppm) relative to the [Al(H₂O)₆]³⁺ reference at 0 ppm, while penta-coordinated species experience a low-field shift. mdpi.com
In solutions of hydrolyzed aluminum chloride, various species can be identified. For instance, the monomeric species [Al(H₂O)₆]³⁺ is observed at approximately 0 ppm. scielo.br As hydrolysis proceeds, other species appear, such as the monohydrolyzed species Al(OH)(H₂O)₅²⁺ at around 0.34 ppm and low molecular weight oligomers like [Al₂(OH)₂(H₂O)₈]⁴⁺ and [Al₃(OH)₄(H₂O)₉]⁵⁺, which give rise to broad peaks at approximately 4.5 ppm. scielo.br In non-aqueous media like benzene, hydrolysis of AlCl₃ can lead to rapidly exchanging ionic species such as H[AlCl₄] and H[AlCl₃(OH)], as well as a non-ionic dimeric species, [Cl₂Al(OH)]₂, which is thought to be based on an Al₂O₂ core. researchgate.net
The following table summarizes the 27Al NMR chemical shifts for various aluminum species observed in solution.
| Aluminum Species | 27Al Chemical Shift (ppm) | Coordination Number | Reference(s) |
| [Al(H₂O)₆]³⁺ | ~ 0 | 6 | scielo.br |
| Al(OH)(H₂O)₅²⁺ | ~ 0.34 | 6 | scielo.br |
| [Al₂(OH)₂(H₂O)₈]⁴⁺, [Al₃(OH)₄(H₂O)₉]⁵⁺ | ~ 4.5 | 6 | scielo.br |
| Tetrahedral Al species in AlCl₃-THF complexes | -103 to -14 | 4, 5, 6 | illinois.edu |
| H[AlCl₄], H[AlCl₃(OH)] (in benzene) | Not specified | Not specified | researchgate.net |
| [Cl₂Al(OH)]₂ (in benzene) | Not specified | Not specified | researchgate.net |
| Al₂Cl₆ (in benzene, estimated) | ~ 98 | Not specified | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Solid-state 27Al NMR, particularly utilizing magic-angle spinning (MAS), is crucial for characterizing the aluminum environments in solid forms of aluminum dichloride hydroxide, such as aluminum chlorohydrate. nih.gov This technique can distinguish between aluminum atoms with different coordination numbers (e.g., tetrahedral, octahedral, and sometimes pentahedral). nih.gov
Studies on commercial poly-aluminum chlorohydrate have shown that the local structure is dominated by moieties resembling the Al₃₀ polyoxocation, which can account for 72-85% of the total aluminum. nih.gov The 27Al MAS and MQ-MAS NMR spectroscopic data reveal distinct Al environments within these materials. nih.gov For instance, in as-synthesized aluminum chloride hydroxide xerogels, with increasing hydrolysis ratios, signals corresponding to 6-coordinated Al (at around 10.2 ppm and 4.5 ppm) and 4-coordinated Al (at around 74.5 and 67.5 ppm) can be observed. d-nb.info In some cases, a feature near -27.6 ppm has been attributed to edge-linked AlO₆ trimers surrounding a tetrahedrally coordinated aluminum atom in ε-Keggin-like structures. d-nb.info
The following table presents typical 27Al solid-state NMR parameters for different aluminum species found in solid aluminum chlorohydrate and related materials.
| Aluminum Environment | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) | Coordination | Reference(s) |
| Tetrahedral Al in AlCl₃-THF complexes | -99 to -103 | 4.7 - 0.3 | 4 | illinois.edu |
| Pentahedral Al in AlCl₃-THF complexes | -60 | 4.9 | 5 | illinois.edu |
| Hexahedral Al in AlCl₃-THF complexes | -14 | 6.4 | 6 | illinois.edu |
| 6-coordinated Al in ACH xerogels | 4.5, 10.2 | Not specified | 6 | d-nb.info |
| 4-coordinated Al in ACH xerogels | 67.5, 74.5 | Not specified | 4 | d-nb.info |
| Edge-linked AlO₆ trimers in ε-Keggin-like structures | ~ -27.6 | Not specified | 6 | d-nb.info |
This table is interactive and can be sorted by clicking on the column headers.
Mass Spectrometry
Mass spectrometry, particularly with electrospray ionization, is a sensitive technique for the identification of various aluminum-containing species in solution, including monomers, oligomers, and polymers.
Electrospray ionization mass spectrometry (ESI-MS) and its variants like ESI-quadrupole-MS (ESI-Q-MS) and ESI-time-of-flight-MS (ESI-TOF-MS) are powerful tools for analyzing the hydrolysis products of aluminum chloride. nih.govscispace.com ESI is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of intact aluminum complexes. nih.gov The general appearance of the mass spectra can be dependent on instrumental parameters such as the cone voltage. scispace.comresearchgate.net For cationic spectra of hydrolyzed AlCl₃ solutions, an optimal sample cone voltage of 70 V has been reported. nih.gov
ESI-MS has been successfully applied to identify a variety of monomeric and polymeric hydrolytic aluminum species in solution. nih.govscispace.com In hydrolyzed AlCl₃ solutions, ESI-MS spectra have shown the presence of singly charged monomeric complexes such as [Al(OH)₂]⁺ and its hydrated forms [Al(OH)₂(H₂O)ₙ]⁺ (where n=1, 2, 3), which dominate the full scan spectra. scielo.br Polymeric species with Al₂ to Al₇ cores have also been identified. scielo.br At higher aluminum concentrations and pH values above 4, polymeric complexes with +2 and +3 charges containing coordinated chloride ions have been observed. scispace.com
The following table provides a list of identified aluminum hydrolytic species and their corresponding mass-to-charge ratios (m/z) as detected by ESI-MS.
| Observed m/z | Identified Species | Charge | Reference(s) |
| 61 | [Al(OH)₂]⁺ | +1 | scispace.com |
| 97 | [AlCl₂]⁺, [Al(OH)₂(H₂O)₂]⁺ | +1 | scispace.comscite.ai |
| 133 | [AlCl₃ + H]⁺ | +1 | scispace.com |
| 279-309 | Triply charged tridecamer | +3 | scielo.br |
| 409 + 9n | Doubly charged tridecamer (n=0-7) | +2 | scielo.br |
This table is interactive and can be sorted by clicking on the column headers.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound and related compounds.
Infrared spectroscopy of aluminum salt solutions reveals several key features. These include a broadening of the OH stretching band of water and its splitting into several absorption bands. dtic.mil In the spectrum of AlCl₃·6H₂O, bands at 1080 cm⁻¹ (Al-O-H bending in bridged hydroxyls), 970 cm⁻¹ (deformation of Al-OH and Al-OH₂), and 780 and 640 cm⁻¹ (stretching and bending of the polycation) are associated with the Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ polycation. researchgate.net
Raman spectroscopy is also a powerful technique for studying the structure of aluminum complexes in solution. The Raman spectra of concentrated aqueous solutions of AlCl₃ show bands that can be attributed to the oscillations of the cation hydrates. rsc.org In AlCl₃-based ethereal solutions, a Raman band at 271 cm⁻¹ has been observed to increase in intensity along with the most intense band of [AlCl₄]⁻ when water is added. nih.gov In tetraglyme-based systems, new bands around 420 and 400 cm⁻¹ are observed in both Raman and IR spectra. nih.gov
The following table summarizes some of the characteristic vibrational frequencies observed for aluminum chloride and its hydrolysis products.
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference(s) |
| 1080 | Al-O-H bending in bridged hydroxyls (polycation) | FTIR | researchgate.net |
| 970 | Deformation of Al-OH and Al-OH₂ (polycation) | FTIR | researchgate.net |
| 780 | Stretching vibrations of the polycation | FTIR | researchgate.net |
| 640 | Bending vibrations of the polycation | FTIR | researchgate.net |
| 420, 400 | New bands in tetraglyme-based systems | Raman, IR | nih.gov |
| 330 | AlCl₃(THF) complex | Raman | nih.gov |
| 271 | Associated with [AlCl₂]⁺ and [AlCl₄]⁻ | Raman | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in aluminum hydroxychloride compounds. The analysis of this compound reveals characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds.
Key spectral features for aluminum hydroxychlorides include a prominent broad band in the region of 3400-3700 cm⁻¹, which is attributed to the stretching vibrations of hydroxyl (-OH) groups. researchgate.netmdpi.com Another significant peak is observed around 1650 cm⁻¹, corresponding to the bending vibration of water molecules (H-O-H), indicating the presence of coordinated or adsorbed water. researchgate.net In the lower frequency region, bands related to aluminum-oxygen and aluminum-hydroxyl bonds appear. For instance, peaks around 904-922 cm⁻¹ are associated with Al-OH deformation or Al-O stretching vibrations. researchgate.net Vibrations in the 450-750 cm⁻¹ range are typically assigned to Al-O torsional and bending modes. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~3400-3700 | O-H stretching vibrations | researchgate.netmdpi.com |
| ~1650 | H-O-H bending of adsorbed water | researchgate.net |
| ~904-922 | Al-OH deformation / Al-O stretching | researchgate.net |
| ~450-750 | Al-O torsional and bending modes | researchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for aqueous solutions and solid-state structures. In aqueous solutions of aluminum chloride, Raman spectra show characteristic bands for the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. researchgate.net Key peaks include a polarized band around 525 cm⁻¹ (ν₁) and depolarized modes near 438 cm⁻¹ (ν₂) and 332 cm⁻¹ (ν₅). researchgate.net The formation of this compound involves the partial hydrolysis of this complex, leading to changes in the Raman spectrum. Studies on related AlCl₃-based systems have identified bands corresponding to Al-Cl vibrations, which are crucial for characterizing the dichloride species. nih.govresearchgate.net For instance, the formation of [AlCl₂(THF)₄]⁺ complexes in tetrahydrofuran solution gives rise to an intense Raman peak at approximately 280 cm⁻¹. nih.gov The Raman spectrum of solid aluminum hydroxide is often weak but can provide information on hydroxyl and lattice frequencies. ias.ac.in
| Wavenumber (cm⁻¹) | Assignment | Species | Reference |
|---|---|---|---|
| 525 | ν₁(a₁g) of Al-O₆ octahedron | [Al(H₂O)₆]³⁺ (aq) | researchgate.net |
| 438 | ν₂(e_g) of Al-O₆ octahedron | [Al(H₂O)₆]³⁺ (aq) | researchgate.net |
| 332 | ν₅(f₂g) of Al-O₆ octahedron | [Al(H₂O)₆]³⁺ (aq) | researchgate.net |
| ~280 | Al-Cl vibration | trans-[AlCl₂(THF)₄]⁺ | nih.gov |
UV-Visible Spectroscopy
UV-Visible spectroscopy is primarily used to study compounds with chromophores that absorb light in the 200-800 nm range. msu.edu While solid this compound itself does not have significant absorption in the visible region, UV-Vis spectrophotometry can be employed to monitor its formation in solution or to quantify aluminum concentration indirectly. For example, aluminum ions (Al³⁺) can form colored complexes with specific reagents, and the absorbance of this complex can be measured to determine the aluminum content. uitm.edu.mymt.com This technique is valuable in quality control and in studying the kinetics of hydrolysis reactions that produce aluminum hydroxychlorides. uitm.edu.my
X-ray Diffraction (XRD) and Scattering Techniques
XRD is an indispensable technique for analyzing the crystalline structure of materials. carleton.edu
Powder X-ray Diffraction for Crystalline Phase Identification
Powder XRD is the primary method for identifying the crystalline phases of this compound. The material is finely ground and exposed to monochromatic X-rays, and the resulting diffraction pattern is unique to its crystal structure. carleton.edu Depending on the preparation conditions, such as the ratio of hydroxide to aluminum, the products can range from crystalline to X-ray amorphous. arizona.edusemanticscholar.org Crystalline aluminum hydroxychlorides can exhibit distinct diffraction peaks. researchgate.net For example, solid hydroxyl-aluminum chloride dried under mild conditions can produce a pattern characteristic of a crystalline material. researchgate.net The diffraction pattern allows for the identification of the specific crystalline form and can distinguish it from other aluminum compounds like gibbsite, bayerite, or boehmite. arizona.eduresearchgate.net Heating the material can induce phase transitions, with xerogels of aluminum chloride hydroxide often being amorphous at lower temperatures and transforming to various phases of alumina (B75360) at higher temperatures. researchgate.net
Investigation of Interlayer Spacing
For this compound compounds that possess a layered structure, similar to layered double hydroxides (LDHs), XRD is crucial for determining the interlayer spacing. researchgate.net The distance between the layers can be calculated from the position of the (00l) diffraction peaks at low angles using Bragg's Law. researchgate.net This interlayer distance is influenced by the size and orientation of the anions (in this case, chloride) and water molecules situated between the aluminum hydroxide sheets. nih.gov For Zn-Al-Cl LDHs, a series of strong (00l) reflections allows for the easy determination of this interlayer distance, providing insight into the material's structural organization. researchgate.net
Electron Microscopy and Elemental Analysis
Electron microscopy techniques are used to visualize the morphology and microstructure of this compound, while coupled elemental analysis confirms its composition.
Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface topography, revealing particle size, shape, and aggregation. acs.org Studies on related aluminum hydroxides have shown morphologies ranging from lacy aggregates of fine particles to more defined crystalline habits. arizona.edunih.gov
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is used for elemental analysis. acs.orgresearchgate.net By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present. The EDS detector analyzes the energy of these X-rays to identify the elements (Aluminum, Oxygen, and Chlorine) and their relative abundance in the sample, confirming the chemical composition of this compound. researchgate.net This is essential to verify the stoichiometry and purity of the compound.
Potentiometric Studies and Titration Techniques
Potentiometric titration is a fundamental technique used to characterize the chemical properties of this compound in solution, particularly its basicity. Basicity is a key parameter for PAC and is defined as the molar ratio of hydroxyl groups to aluminum atoms ([OH]/[Al]). It significantly influences the performance of PAC as a coagulant in water treatment.
The basicity of Polyaluminum Chloride (PAC) is determined by titrating a solution of the compound with a strong base, typically sodium hydroxide (NaOH), while monitoring the pH with a potentiometer. The resulting titration curve shows distinct inflection points that correspond to the neutralization of different acidic aluminum species present in the solution. These curves can be complex due to the presence of various polymeric aluminum species.
The shape of the potentiometric titration curve provides valuable information about the distribution of these aluminum species. For instance, different forms of PAC, such as those with a higher content of the Al13 polymer, will exhibit different titration profiles compared to those with a higher concentration of monomeric or smaller polymeric aluminum species.
Chromatographic Methods (e.g., Gel-Permeation Chromatography)
Gel-Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. shimadzu.com In the context of Polyaluminum Chloride (PAC), GPC is used to separate the various polymeric aluminum species based on their size in solution.
The principle of GPC involves passing a solution of the sample through a column packed with porous gel beads. Larger molecules are unable to enter the pores and thus elute from the column more quickly, while smaller molecules can penetrate the pores to varying degrees and have a longer retention time. By calibrating the column with standards of known molecular weight, the molecular weight distribution of the PAC sample can be determined.
Research utilizing GPC has been instrumental in confirming the structural basis of PAC. These studies have shown that PAC is largely composed of Al13 units with a Keggin-ion structure. These primary units can then undergo further complex transformations to form larger poly-aluminum complexes. Understanding the distribution of these different-sized species is crucial as it directly impacts the coagulation efficiency of the PAC.
Other Surface and Colloid Chemical Techniques (e.g., Zeta Potential Measurement)
Zeta Potential Measurement is a key technique for characterizing the surface charge of particles in a colloidal suspension. For this compound, which is extensively used as a coagulant, the zeta potential provides a measure of the magnitude of the electrostatic repulsive or attractive forces between particles.
In water treatment, the goal of a coagulant is to neutralize the negative surface charge of suspended particles (like clay and organic matter), causing them to destabilize and aggregate into larger flocs that can be easily removed. The zeta potential of the treated water is therefore a critical indicator of coagulation efficiency.
Studies have shown that the zeta potential of particles in water is significantly influenced by the dosage of Polyaluminum Chloride (PAC). As the PAC dosage increases, the negative zeta potential of the suspended particles is gradually neutralized, approaching a value close to zero (the isoelectric point), which corresponds to optimal coagulation. The zeta potential is also dependent on the pH of the solution and the basicity of the PAC. For instance, Poly-aluminum-chloride-sulfate (PACS) has been shown to have a maximum zeta potential at a specific basicity and Al3+/SO4(2-) molar ratio. nih.gov
The relationship between coagulant dosage and the resulting zeta potential can be modeled to predict optimal dosing conditions for effective water treatment.
| Parameter | Technique | Typical Findings for Polyaluminum Chloride (PAC) |
| Basicity ([OH]/[Al]) | Potentiometric Titration | Varies depending on synthesis; higher basicity often linked to higher polymerization. |
| Molecular Weight Distribution | Gel-Permeation Chromatography | Presence of Al13 Keggin-ion structures and larger poly-aluminum complexes. |
| Surface Charge | Zeta Potential Measurement | PAC neutralizes negative surface charges of colloids, with optimal coagulation near the isoelectric point. |
Reactivity and Transformation Pathways
Kinetics and Thermodynamics of Hydrolysis Reactions
The hydrolysis of aluminum species in aqueous solutions is a complex process influenced by factors such as pH, temperature, and the presence of other ions. When aluminum dichloride hydroxide (B78521) is dissolved in water, the aluminum ions undergo progressive hydrolysis. This process can be represented by a series of equilibria where water molecules coordinated to the aluminum ion donate protons, leading to the formation of various hydroxylated aluminum species. wikipedia.org
The kinetics of these hydrolysis reactions are also temperature-dependent. For instance, studies on the hydrolysis of aluminum nitride (AlN) in aluminum dross, which forms aluminum hydroxide, show that the reaction rate increases significantly with temperature. researchgate.netnih.govmdpi.com The hydrolysis process can be controlled by different steps depending on the temperature range, including boundary layer diffusion, chemical reaction control, and product layer diffusion control. researchgate.netnih.govmdpi.com For example, in one study, the hydrolysis of AlN was found to be controlled by boundary layer diffusion at 30–40 °C, by chemical reaction at 50–70 °C, and by product layer diffusion at 80–90 °C. nih.govmdpi.com
The table below summarizes the kinetic parameters for the hydrolysis of AlN, which provides insights into the temperature-dependent nature of aluminum hydroxide formation.
Table 1: Kinetic Control Mechanisms for AlN Hydrolysis
| Temperature Range (°C) | Controlling Step | Apparent Activation Energy (kJ/mol) |
|---|---|---|
| 30-40 | Boundary Layer Diffusion | 96.53 |
| 50-70 | Chemical Reaction | 87.13 |
This data is derived from studies on the hydrolysis of AlN to form aluminum hydroxides and illustrates the temperature-dependent kinetics of such transformations. mdpi.com
Polymerization and Aggregation Kinetics
Following hydrolysis, the monomeric aluminum hydroxide species can undergo polymerization and aggregation to form larger polynuclear complexes and eventually solid precipitates. The kinetics of this process are crucial in determining the properties of the final aluminum hydroxide product. The aggregation of aluminum hydroxide particles can be influenced by factors such as buffer ions and the rate of freezing. nih.gov For instance, freeze-concentration of buffer salts can alter the surface chemistry and crystallinity of the adjuvant, promoting aggregation. nih.gov
The polymerization process involves the formation of larger aluminum species through olation (formation of Al-O-Al bridges) and oxolation (conversion of hydroxyl bridges to oxo bridges). The specific polymeric species formed are highly dependent on the reaction conditions. Studies on the hydrolysis of aluminum salts have explored the formation and decomposition of various polymeric aluminum species. semanticscholar.org
The aggregation of aluminum hydroxide can be kinetically inhibited by rapid freezing to form a glassy state, which minimizes modifications to the particle surface. nih.gov The table below illustrates the effect of different conditions on the aggregation of a commercial aluminum hydroxide adjuvant, Alhydrogel®.
Table 2: Factors Influencing Aluminum Hydroxide Aggregation
| Condition | Effect on Aggregation | Reference |
|---|---|---|
| Freeze-thawing | Induces aggregation | nih.gov |
| Freeze-drying | Can lead to aggregation | nih.gov |
| Addition of trehalose (B1683222) (glass-forming excipient) | Prevents or minimizes aggregation | nih.gov |
Solid-Phase Transformations and Dehydration Pathways
Aluminum dichloride hydroxide, upon hydrolysis and aging, can transform into various crystalline phases of aluminum hydroxide, with gibbsite and bayerite being common polymorphs. wikipedia.org The specific phase formed is highly dependent on the reaction conditions, particularly pH and temperature. researchgate.netnih.govresearchgate.net
The transformation between these phases often occurs through a dissolution-reprecipitation mechanism. nih.govresearchgate.net For instance, amorphous aluminum hydroxide can convert to bayerite or boehmite upon aging in water. researchgate.net The conversion to bayerite is favored at temperatures below 80°C, while boehmite formation is more likely at higher temperatures. researchgate.net Gibbsite can transform to boehmite in both acidic and weakly caustic environments at temperatures above 80°C. nih.gov
The pH of the precipitation medium plays a critical role in determining the resulting aluminum hydroxide phase. researchgate.netresearchgate.net For example, one study found that amorphous aluminum hydroxide is formed at pH values of 5 and 6. researchgate.netresearchgate.net At a pH of 7, boehmite is precipitated, while in the pH range of 8 to 11, bayerite is the predominant phase. researchgate.netresearchgate.net
The table below summarizes the influence of pH on the resulting aluminum hydroxide phase.
Table 3: Influence of pH on Aluminum Hydroxide Polymorph Formation
| pH | Resulting Phase | Reference |
|---|---|---|
| 5-6 | Amorphous Aluminum Hydroxide | researchgate.netresearchgate.net |
| 7 | Boehmite | researchgate.netresearchgate.net |
Upon heating, this compound and its subsequent hydrolysis products undergo a series of dehydration and decomposition steps, ultimately leading to the formation of various aluminum oxides. The final and most stable phase is alpha-alumina (α-Al2O3). researchgate.netresearchgate.net The pathway of thermal decomposition and the intermediate phases formed are dependent on the starting aluminum hydroxide phase and the heating conditions. researchgate.netresearchgate.netmdpi.com
For instance, amorphous aluminum hydroxide can transform to α-Al2O3 at around 950°C. researchgate.netresearchgate.net Boehmite, formed at a pH of 7, transforms to α-Al2O3 at a similar temperature, following a γ-AlOOH → γ-Al2O3 → α-Al2O3 pathway. researchgate.net Bayerite, precipitated in the pH range of 8 to 11, transforms to α-Al2O3 at a slightly higher temperature of 1000°C, via a more complex route: α-Al(OH)3 → γ-Al2O3 → ε-Al2O3 + θ-Al2O3 → α-Al2O3. researchgate.net
The thermal decomposition of aluminum chloride hexahydrate involves the release of water and hydrogen chloride at temperatures up to about 300°C, followed by phase transformations at higher temperatures to yield γ-Al2O3 and eventually α-Al2O3 at temperatures of 900°C and above. researchgate.net The presence of certain salts, such as NaCl, can act as a flux and lower the formation temperature of α-Al2O3. researchgate.net
The table below outlines the thermal decomposition pathways for different aluminum hydroxide precursors.
Table 4: Thermal Decomposition Pathways to α-Alumina
| Starting Material | Intermediate Phases | α-Al2O3 Formation Temperature (°C) | Reference |
|---|---|---|---|
| Amorphous Aluminum Hydroxide (from pH 5-6) | Amorphous Al2O3 | 950 | researchgate.netresearchgate.net |
| Boehmite (from pH 7) | γ-Al2O3 | 950 | researchgate.net |
| Bayerite (from pH 8-11) | γ-Al2O3, ε-Al2O3, θ-Al2O3 | 1000 | researchgate.net |
Influence of Reaction Conditions on Transformation Products
The final products of the transformation of this compound are highly sensitive to the reaction conditions. Key parameters that influence the outcome include pH, temperature, and the presence of additives.
pH: As detailed in section 7.3.1, the pH of the solution is a primary determinant of the crystalline phase of the initial aluminum hydroxide precipitate. researchgate.netresearchgate.net This, in turn, affects the subsequent thermal decomposition pathway and the properties of the resulting alumina (B75360). researchgate.netresearchgate.net The morphology of the aluminum hydroxide particles also changes with pH, from ultrafine floccules at lower pH to larger irregular agglomerates at higher pH. researchgate.netresearchgate.net
Temperature: Temperature influences both the initial hydrolysis and polymerization kinetics and the subsequent solid-phase transformations. nih.govresearchgate.netmdpi.com Higher temperatures generally favor the formation of more crystalline and less hydrated phases. researchgate.net For example, in the conversion of aluminum hydroxides, boehmite formation is favored over bayerite at temperatures above 80°C. researchgate.net During thermal decomposition, the temperature dictates the specific alumina polymorph that is formed. mdpi.com
Additives: The presence of other ions or compounds can significantly alter the transformation pathways. For instance, the presence of NaCl can lower the temperature required for the formation of α-Al2O3 during thermal decomposition. researchgate.net
The interplay of these factors allows for the controlled synthesis of aluminum hydroxide and aluminum oxide materials with specific properties.
Table 5: Summary of the Influence of Reaction Conditions
| Reaction Condition | Influence on Transformation Products |
|---|---|
| pH | Determines the initial aluminum hydroxide phase (amorphous, boehmite, bayerite) and particle morphology. researchgate.netresearchgate.net |
| Temperature | Affects hydrolysis and polymerization rates, influences the crystalline phase of aluminum hydroxide, and controls the thermal decomposition pathway to various alumina polymorphs. researchgate.netnih.govresearchgate.netmdpi.commdpi.com |
| Additives (e.g., NaCl) | Can act as a flux to lower the temperature of phase transformations during thermal decomposition. researchgate.net |
Environmental Chemical Relevance
Chemical Transformations of Aluminum Hydroxo-Chloride Species in Aquatic Systems
Upon entering an aquatic environment, aluminum dichloride hydroxide (B78521) undergoes hydrolysis, a process heavily influenced by the water's pH, temperature, and the presence of other dissolved substances. The chemistry of aluminum in water is intricate, with numerous potential species forming, ranging from simple monomers to complex polymers. The transformation pathways are crucial for understanding the compound's environmental impact and its role in water treatment processes.
The speciation of aluminum is fundamentally governed by pH. In acidic conditions (pH < 5), the predominant form of dissolved aluminum is the hydrated aluminum ion, [Al(H₂O)₆]³⁺. As the pH increases into the mildly acidic to neutral range (pH 5-7), a series of hydrolysis reactions occur, leading to the formation of various monomeric and polymeric hydroxo-aluminum complexes. These can include species such as [Al(OH)]²⁺, [Al(OH)₂]⁺, and the solid precipitate aluminum hydroxide, Al(OH)₃, which exhibits its lowest solubility around pH 6.0-6.5. canada.ca In alkaline environments (pH > 7), the soluble aluminate ion, [Al(OH)₄]⁻, becomes the dominant species. researchgate.netresearchgate.net
The formation of polymeric aluminum species is a key aspect of the behavior of polyaluminum chlorides in water. These polymers can be more effective as coagulants in water treatment than simple aluminum salts. The presence of polymeric forms of aluminum in polyaluminum chloride solutions contributes to their stability in water, which can lead to more effective removal of impurities and lower residual aluminum concentrations in treated water. nih.gov
The following table illustrates the general distribution of dominant aluminum species as a function of pH in an aqueous system:
| pH Range | Dominant Aluminum Species | Physical State |
| < 5.0 | [Al(H₂O)₆]³⁺ (hydrated aluminum ion) | Dissolved |
| 5.0 - 6.0 | [Al(OH)]²⁺, [Al(OH)₂]⁺ | Dissolved |
| 6.0 - 8.0 | Al(OH)₃ (aluminum hydroxide) | Solid (precipitate) |
| > 8.0 | [Al(OH)₄]⁻ (aluminate ion) | Dissolved |
This table provides a simplified representation of a complex and dynamic equilibrium. The exact distribution of species can be influenced by factors such as temperature, ionic strength, and the presence of other ions.
Speciation Dynamics in Natural and Engineered Water Systems
The speciation of aluminum hydroxo-chloride has significant implications for both natural water bodies and engineered systems like drinking water treatment plants. The specific forms of aluminum present determine its mobility, bioavailability, and its effectiveness in water purification processes.
In natural waters, the introduction of aluminum compounds can occur through natural processes like the weathering of rocks and soils, or from anthropogenic sources such as industrial discharges and the use of aluminum-based coagulants in water treatment. canada.cawqa.org The speciation of this aluminum will be dictated by the ambient water chemistry. For instance, in acidic waters, the more soluble and potentially more bioavailable [Al(H₂O)₆]³⁺ form will prevail.
In engineered water treatment systems, polyaluminum chlorides are intentionally added as coagulants to remove turbidity, organic matter, and other contaminants. canada.ca The effectiveness of the coagulation process is highly dependent on controlling the speciation of aluminum. The goal is to form amorphous aluminum hydroxide precipitates, Al(OH)₃(s), which enmesh and adsorb impurities, facilitating their removal through sedimentation and filtration. mdpi.com
The efficiency of coagulation is optimized within a specific pH range, typically between 6.0 and 8.0, where the formation of solid Al(OH)₃ is maximized. iwaponline.com Outside of this optimal pH range, the predominance of soluble aluminum species ([Al(H₂O)₆]³⁺ at low pH or [Al(OH)₄]⁻ at high pH) can lead to decreased coagulation efficiency and higher concentrations of residual aluminum in the treated water. wrc.org.zawho.int
Several factors beyond pH can influence aluminum speciation in these systems:
Temperature: Lower water temperatures can affect the rate of hydrolysis and the solubility of aluminum species, potentially impacting coagulation efficiency. wrc.org.za
Anions: The presence of other ions, such as sulfate (B86663) and fluoride, can form complexes with aluminum, altering its speciation and reactivity.
Organic Matter: Natural organic matter (NOM) present in the water can also complex with aluminum, influencing its behavior during coagulation. iwaponline.com
The following table summarizes the key aluminum species and their roles in engineered water treatment systems:
| Aluminum Species | Role in Water Treatment | Optimal pH for Formation |
| [Al(H₂O)₆]³⁺ | Precursor to hydrolyzed species | < 5.0 |
| Monomeric and Polymeric Hydroxo-Aluminum Complexes | Charge neutralization of colloidal particles | 5.0 - 6.0 |
| Al(OH)₃(s) | Primary coagulant; sweep-floc mechanism | 6.0 - 8.0 |
| [Al(OH)₄]⁻ | Reduces coagulation efficiency; increases residual aluminum | > 8.0 |
Understanding and controlling the speciation dynamics of aluminum hydroxo-chloride is therefore fundamental to optimizing water treatment processes and minimizing the environmental impact of aluminum in aquatic systems.
Advanced Research Directions and Emerging Areas
Role as Precursors in Novel Materials Synthesis
Aluminum dichloride hydroxide (B78521) and related aluminum hydroxychloride compounds are increasingly being explored as versatile precursors for the synthesis of a wide array of advanced materials. Their unique chemical reactivity, which is governed by the hydrolysis and polymerization of aluminum ions, allows for the controlled formation of specific structures and phases.
One of the most significant applications is in the synthesis of nanostructured alumina (B75360) (Al₂O₃). Traditional methods often require high-temperature calcination of aluminum hydroxide. However, research has shown that starting with gelatinous aluminum chloride hydroxide precursors can significantly lower the transition temperature required to form crystalline α-Al₂O₃, in some cases to as low as 500°C. This lower-temperature synthesis is attributed to the preformation of polymerized AlO₆ construction units in the precursor, which reduces the energy barrier for the nucleation of the final α-Al₂O₃ phase researchgate.net. The process typically involves precipitating aluminum hydroxide from an aluminum chloride solution, which is then carefully heated to control the final properties of the alumina powder mdpi.comgoogle.com.
Furthermore, aluminum chloride, a related precursor, has been utilized as an additive in the synthesis of advanced optical materials. For instance, in the creation of Manganese-doped Cesium Lead Chloride (Mn²⁺:CsPbCl₃) perovskite nanocrystals, the addition of AlCl₃ improves the doping efficiency of manganese ions. During the synthesis, the hydrolysis of AlCl₃ forms a self-passivating layer of aluminum hydroxide and alumina, creating a core/shell structure that passivates surface defects and enhances the material's photoluminescence quantum yield rsc.org.
The versatility of these precursors extends to the creation of composite materials. Polyaluminum chloride (PAC), a complex mixture of which aluminum dichloride hydroxide can be considered a component, is used to synthesize materials like polyaluminum chloride–silica gel composites, which have applications as high-performance nanocatalysts nih.gov.
| Precursor System | Synthesized Material | Key Finding/Application |
| Gelatinous Aluminum Chloride Hydroxide | α-Alumina (α-Al₂O₃) | Enables lower synthesis temperatures (as low as 500°C) by pre-forming polymerized AlO₆ units researchgate.net. |
| Aluminum Chloride (AlCl₃) | Mn²⁺:CsPbCl₃ Perovskite Nanocrystals | AlCl₃ hydrolysis forms a passivating core/shell of Al(OH)₃/Al₂O₃, enhancing photoluminescence rsc.org. |
| Aluminum Chloride Hexahydrate | Alumina (Al₂O₃) | Serves as a starting material to precipitate aluminum hydroxide, which is then calcined to produce alumina mdpi.comgoogle.com. |
| Polyaluminum Chloride (PAC) | PAC–Silica Gel Composites | Acts as a precursor for creating high-performance nanocatalysts for organic synthesis nih.gov. |
Interfacial Chemistry of this compound Species
The interfacial chemistry of this compound and its polymeric forms is fundamental to their function in applications such as water purification, where they act as coagulants, and in various adsorption processes. The interactions at the solid-liquid interface are governed by a combination of electrostatic forces and specific chemical bonding.
The primary mechanisms driving the interfacial activity of these species are charge neutralization and adsorption bridging jianhengchem.com. In aqueous solutions, hydrolyzed aluminum species form various positively charged mononuclear and polynuclear complexes. These complexes can effectively neutralize the negative surface charges commonly found on colloidal particles and suspended solids in water. This reduction in electrostatic repulsion allows the particles to aggregate and settle jianhengchem.com.
Beyond simple charge neutralization, specific adsorption mechanisms play a crucial role. The hydrolyzed aluminum species can adsorb onto surfaces through ligand exchange reactions. For example, studies involving the adsorption of proteins onto aluminum hydroxide surfaces have revealed that while electrostatic attraction is important, it does not fully account for the observed adsorption behavior nih.gov. Infrared spectroscopy and desorption studies indicate that specific adsorption occurs via anionic ligand exchange between surface hydroxyl groups on the aluminum species and functional groups on the adsorbate, such as carboxylate groups nih.gov. This mechanism leads to a more stable bond than electrostatic attraction alone.
The key interfacial processes are summarized below:
Electrostatic Attraction : Positively charged aluminum hydroxychloride species are attracted to negatively charged surfaces, initiating coagulation and adsorption nih.govmdpi.com.
Ligand Exchange : Surface hydroxyl groups on the aluminum species can be exchanged with other ligands, such as carboxylate or phosphate groups from organic molecules, forming strong, specific bonds nih.govnih.gov.
Adsorption Bridging : Polymeric aluminum species can adsorb onto multiple colloidal particles simultaneously, creating bridges that link them together into larger, settleable flocs .
These interfacial phenomena are critical for applications ranging from removing impurities from water to the use of aluminum hydroxide as an adjuvant in vaccines, where it adsorbs antigens mdpi.comnih.gov.
Development of Advanced Computational Models for Complex Speciation
Understanding the behavior of this compound in solution is challenging due to the complex equilibrium between numerous monomeric, oligomeric, and polymeric species. The distribution of these species is highly dependent on factors like pH, concentration, and temperature. To unravel this complexity, advanced computational models have become an indispensable tool.
Ab initio molecular dynamics (AIMD) simulations, particularly those based on the Car-Parrinello molecular dynamics method, have been employed to investigate the hydrolysis reactions of the Al³⁺ ion in aqueous solutions aip.org. These simulations provide unprecedented insight into the molecular structures of various hydrolytic species. For instance, computational studies have successfully characterized the structure of mononuclear systems like [AlCl]²⁺ and [AlClOH]⁺, as well as the polynuclear system [Al₃(OH)₄]⁵⁺ mdpi.comresearchgate.net. A key finding from these models is the highly cooperative role of surrounding water molecules in the formation and stabilization of these complexes mdpi.comresearchgate.net.
These computational methods allow researchers to:
Predict Molecular Structures : Determine the geometry and coordination of atoms within complex aluminum hydroxide species.
Calculate Thermodynamic Properties : Estimate key parameters such as the free-energy difference (ΔG) of hydrolysis reactions and calculate theoretical pKa values. For example, constrained molecular dynamics has been used to estimate the first hydrolysis constant (pKa₁) of Al³⁺, yielding a value of 5.8, which is comparable to the experimental value of approximately 5.07 aip.org.
Elucidate Reaction Mechanisms : Model the dynamic processes of deprotonation and dehydration, providing a step-by-step view of how simple aqua ions transform into complex polynuclear structures aip.org.
By combining quantum-mechanical calculations with experimental data from techniques like potentiometry, researchers can build robust speciation models that accurately predict the distribution of aluminum species under various conditions mdpi.comresearchgate.net. This predictive capability is crucial for optimizing industrial processes and understanding the environmental fate of aluminum.
| Computational Method | Application/Finding | Reference |
| Ab Initio Molecular Dynamics (AIMD) | Characterized the molecular structure of species like [AlCl]²⁺, [AlClOH]⁺, and [Al₃(OH)₄]⁵⁺. | mdpi.comresearchgate.net |
| Constrained Molecular Dynamics | Estimated the free-energy of hydrolysis and the first pKa of the Al³⁺ aqua ion. | aip.org |
| Quantum-Mechanical Calculations | Investigated the cooperative role of water molecules in neutralizing and stabilizing aluminum complexes. | mdpi.comresearchgate.net |
New Analytical Approaches for In-Situ Monitoring of Formation and Transformation Processes
To validate computational models and gain a deeper understanding of the real-time behavior of this compound, new and improved analytical techniques for in-situ monitoring are essential. These methods allow for the direct observation of the formation and transformation of different aluminum species in solution without significantly disturbing the system.
²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a particularly powerful, non-destructive tool. Due to the 100% natural abundance and high sensitivity of the ²⁷Al nucleus, NMR can be used to directly identify and quantify different aluminum species in both liquid and solid states geology.skvot.pl. The chemical shift in a ²⁷Al NMR spectrum is highly sensitive to the coordination number of the aluminum atom (e.g., tetrahedral vs. octahedral), allowing researchers to distinguish between various monomeric and polymeric forms researchgate.net. In-situ high-temperature NMR studies have even been used to track structural changes in aluminosilicate melts, demonstrating the technique's potential for monitoring processes under industrial conditions bohrium.com. Studies have used ²⁷Al NMR to examine the transformation of gelatinous aluminum chloride hydroxide toward α-Al₂O₃, identifying highly polymeric species like δ-[Al₂O₈Al₂₈(OH)₅₆(H₂O)₂₄]¹⁸⁺ (δ-Al₃₀) as key intermediates researchgate.net.
Electrospray Ionization Mass Spectrometry (ESI-MS) provides another avenue for detailed speciation analysis, especially for solutions with low concentrations. ESI-Q-MS (quadrupole mass spectrometry) can detect a wide range of hydrolyzed aluminum species, including monomers, dimers, trimers, and larger oligomers that may not be identifiable by other methods researchgate.netscispace.com. By comparing ESI-MS data with results from ²⁷Al NMR and potentiometry, a more complete picture of the aluminum speciation in a given solution can be constructed scispace.com.
Other advanced analytical approaches include:
Potentiometric Titrations : Used to determine the formation constants of various hydrolytic species mdpi.comresearchgate.net.
Hybrid Techniques : Methods such as High-Performance Liquid Chromatography (HPLC) coupled with specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the separation and sensitive detection of different Al forms nih.gov.
Electrochemical Methods : Techniques like differential pulse voltammetry can be used for the speciation analysis of Al(III) by measuring its complexation with electroactive ligands nih.gov.
These advanced analytical methodologies are critical for elucidating the complex reaction pathways involved in the hydrolysis and polymerization of this compound, providing the experimental data needed to refine and validate the next generation of computational models.
Q & A
Basic: What are the common laboratory synthesis methods for aluminum dichloride hydroxide, and how do reaction conditions influence product purity?
Methodological Answer:
this compound (AlCl₂(OH)) is synthesized via two primary routes:
- Dissolution of aluminum hydroxide (Al(OH)₃) in hydrochloric acid (HCl): Freshly precipitated Al(OH)₃ is preferred to achieve higher basicity (>65%). Aging of Al(OH)₃ reduces reactivity, limiting basicity .
- Thermal or electrochemical dissolution of metallic aluminum in HCl: The thermal method involves heating Al and HCl, while electrochemical methods enhance reaction efficiency through controlled current .
Key Parameters Affecting Purity:
- Temperature: Optimal synthesis occurs at 40–50°C; higher temperatures risk side reactions (e.g., AlCl₃ formation) .
- Acid Concentration: Excess HCl ensures complete dissolution but requires neutralization (e.g., NaOH) to precipitate the product .
Advanced: How can researchers optimize the synthesis of this compound to achieve higher basicity levels?
Methodological Answer:
Basicity (%OH⁻ content) is controlled by:
- Aluminum Source: Freshly precipitated Al(OH)₃ yields higher basicity (up to 65%) compared to aged hydroxides, which form less reactive crystalline phases .
- Electrochemical Methods: These reduce impurities by avoiding thermal decomposition pathways, enabling precise control over Al³⁺ release and OH⁻ incorporation .
- Post-Synthesis Treatment: Gradual neutralization with NaOH (e.g., dropwise addition) prevents localized pH spikes that degrade basicity .
Data Insight:
Basicity increases linearly with Al(OH)₃ freshness but plateaus at ~65% due to steric hindrance in OH⁻ coordination .
Basic: What spectroscopic or chromatographic techniques are recommended for characterizing this compound's structure?
Methodological Answer:
- X-Ray Diffraction (XRD): Identifies crystalline phases and confirms the absence of byproducts (e.g., AlCl₃) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detects Al–O–H bending (950–1100 cm⁻¹) and Al–Cl stretching (500–600 cm⁻¹) modes .
- Elemental Analysis: Quantifies Al, Cl, and OH⁻ content via titration (e.g., EDTA for Al³⁺, argentometry for Cl⁻) .
Reference Data:
Advanced: What experimental strategies resolve contradictory data regarding this compound's catalytic efficiency in organic reactions?
Methodological Answer:
Discrepancies in catalytic performance (e.g., Friedel-Crafts alkylation) arise from:
- Hydration State: Anhydrous AlCl₂(OH) exhibits higher Lewis acidity than hydrated forms. Use Karl Fischer titration to quantify water content .
- Substrate Specificity: Test catalytic activity across substrates (e.g., benzene vs. toluene) to identify steric or electronic effects .
- Co-Catalyst Screening: Additives like CuCl₂ may enhance activity by stabilizing transition states .
Validation:
Control experiments under inert atmospheres (N₂/Ar) prevent hydrolysis, isolating catalytic effects .
Basic: How does the choice of aluminum source (e.g., metal vs. hydroxide) affect the synthesis outcome of this compound?
Methodological Answer:
- Metallic Aluminum: Produces purer AlCl₂(OH) with fewer oxide impurities but requires stringent HCl stoichiometry to avoid excess H₂ gas formation .
- Aluminum Hydroxide: Yields lower basicity if aged but is safer to handle. Fresh precipitates (amorphous phase) enhance reactivity .
Comparative Data:
| Aluminum Source | Basicity Range | Byproduct Risk |
|---|---|---|
| Metallic Al | 50–65% | H₂ gas, AlCl₃ |
| Fresh Al(OH)₃ | 60–65% | None |
| Aged Al(OH)₃ | ≤50% | Gibbsite |
Advanced: What role do aging and precipitation conditions of aluminum hydroxide play in the synthesis of this compound derivatives?
Methodological Answer:
- Aging Time: Prolonged aging (>24 hrs) converts amorphous Al(OH)₃ to crystalline gibbsite (Al(OH)₃), reducing reactivity and basicity .
- Precipitation pH: Neutralization at pH 6–7 yields optimal Al(OH)₃ particle size (50–100 nm), while pH >8 forms larger, less reactive aggregates .
- Washing Protocol: Excess Cl⁻ ions (from HCl) are removed via repeated ethanol washes to prevent contamination .
Experimental Insight:
A study using waste aluminum ash achieved 85% purity AlCl₂(OH) but required post-synthesis filtration to remove SiO₂ impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
